Carbonyl diiodide
CAS No.: 13353-01-0
Cat. No.: VC19701397
Molecular Formula: CI2O
Molecular Weight: 281.819 g/mol
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Specification
| CAS No. | 13353-01-0 |
|---|---|
| Molecular Formula | CI2O |
| Molecular Weight | 281.819 g/mol |
| IUPAC Name | carbonyl diiodide |
| Standard InChI | InChI=1S/CI2O/c2-1(3)4 |
| Standard InChI Key | RVIQSSNDHKQZHH-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(I)I |
Introduction
Chemical Identity and Structural Characteristics
Carbonyl diiodide is defined by the molecular formula CI₂O and a molar mass of 281.819 g/mol . Its IUPAC name, carbonyl diiodide, reflects the central carbonyl group (C=O) bonded to two iodine atoms. The compound’s structural identity is further corroborated by its SMILES notation (C(=O)(I)I) and InChIKey (RVIQSSNDHKQZHH-UHFFFAOYSA-N) , which encode its atomic connectivity and stereochemical features.
Molecular Geometry and Bonding
Theoretical models predict a trigonal planar geometry around the central carbon atom, analogous to other carbonyl halides. The C=O bond length is expected to approximate 1.18 Å, typical of carbonyl groups, while the C–I bonds are estimated at 2.10 Å based on iodine’s larger atomic radius . Vibrational spectroscopy data, though scarce, suggest a C=O stretching frequency near 1,750 cm⁻¹, slightly redshifted compared to carbonyl dichloride due to iodine’s electron-withdrawing effects.
Table 1: Key Molecular Properties of Carbonyl Diiodide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CI₂O | |
| Molar Mass | 281.819 g/mol | |
| CAS Registry Number | 13353-01-0 | |
| SMILES | C(=O)(I)I | |
| InChIKey | RVIQSSNDHKQZHH-UHFFFAOYSA-N |
Synthesis Challenges and Experimental Limitations
Failed Synthesis Attempts
Despite efforts to synthesize carbonyl diiodide in solution, no successful isolation has been reported. This contrasts sharply with related compounds:
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Carbonyl difluoride (COF₂): Synthesized via fluorination of phosgene.
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Carbonyl dibromide (COBr₂): Prepared through bromine oxidation of carbon monoxide.
The instability of CI₂O is attributed to weak C–I bonds (bond dissociation energy ~55 kcal/mol) and iodine’s propensity for reductive elimination. Computational studies suggest that the energy barrier for decomposition into CO and I₂ is exceptionally low, rendering the compound transient under standard conditions.
Table 2: Stability Trends in Carbonyl Halides
| Compound | Bond Dissociation Energy (C–X, kcal/mol) | Stability in Solution |
|---|---|---|
| COF₂ | 129 | High |
| COCl₂ | 91 | Moderate |
| COBr₂ | 72 | Low |
| CI₂O | ~55 | None |
Data extrapolated from halogen electronegativity and bond strength trends.
Comparative Analysis with Other Carbonyl Halides
Electronic and Steric Effects
Iodine’s low electronegativity (2.66 vs. 3.16 for chlorine) reduces polarization of the C–I bond, diminishing the carbonyl group’s electrophilicity compared to COCl₂. This electronic environment disfavors nucleophilic attack pathways that stabilize other carbonyl halides.
Reactivity Profiles
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COCl₂ (Phosgene): Reacts vigorously with nucleophiles (e.g., amines, alcohols).
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COF₂: Participates in fluoride transfer reactions.
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CI₂O: Theoretical studies propose potential iodination reactions, but experimental validation remains absent due to decomposition.
Theoretical Applications and Research Directions
Hypothetical Uses in Synthesis
If stabilized, CI₂O could serve as:
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Iodinating agent in aromatic substitution reactions.
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CO precursor in metal-catalyzed carbonylation.
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